4-Phenylphthalazin-1(2H)-one
Description
Overview of Phthalazinone Scaffold in Medicinal Chemistry
The phthalazinone scaffold is a nitrogen-rich heterocyclic compound that has become a subject of significant interest in medicinal chemistry due to its diverse pharmacological activities. nih.govresearchgate.net This versatile structure forms the common backbone for many bioactive compounds, leading to the design and development of novel drugs with promising results. nih.govbenthamdirect.com Phthalazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. researchgate.netresearchgate.netnih.gov
The adaptability of the phthalazinone core allows it to interact with a variety of biological targets. researchgate.net This has led to its emergence as a valuable tool in the development of target-based novel therapeutic agents. nih.govbenthamdirect.com Researchers have successfully synthesized and investigated numerous phthalazinone derivatives, demonstrating their potential in various therapeutic areas. nih.gov
Significance of 4-Phenylphthalazin-1(2H)-one as a Pharmacophore
Within the broader class of phthalazinones, this compound stands out as a particularly important pharmacophore—a molecular feature responsible for a drug's pharmacological activity. researchgate.net Its structure, featuring a phenyl group at the 4-position of the phthalazinone core, is a key element in the biological activity of several compounds. This specific substitution pattern has been explored in the development of various therapeutic agents. ontosight.ai
The significance of the 4-phenyl substitution is underscored by its presence in compounds investigated for a range of biological activities. The structural framework of this compound serves as a crucial building block for the synthesis of more complex molecules with tailored pharmacological profiles.
Historical Context and Evolution of Phthalazinone Research
Research into phthalazine (B143731) derivatives has a history of yielding compounds with chemotherapeutic applications. nih.gov Initially, the focus was on the synthesis and exploration of the general pharmacological properties of the phthalazinone core. Over time, research has become more targeted, focusing on the development of derivatives with specific therapeutic actions.
A notable milestone in phthalazinone research is the development of potent and selective inhibitors of various enzymes and receptors. For instance, the discovery of phthalazinone-based inhibitors for enzymes like Aurora kinases has been a significant advancement in cancer research. acs.orgosf.io The evolution of synthetic methodologies has also played a crucial role, allowing for the creation of diverse libraries of phthalazinone derivatives for biological screening. researchgate.net This has accelerated the identification of lead compounds for various diseases.
Data Tables
Table 1: Key Pharmacological Activities of the Phthalazinone Scaffold
| Pharmacological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Disorders |
| Antimicrobial | Infectious Diseases |
| Antihypertensive | Cardiovascular Diseases |
| Antidiabetic | Metabolic Disorders |
| Antidepressant | Neurology |
Table 2: Selected Research Milestones in Phthalazinone Development
| Year of Publication | Research Focus | Key Finding/Development |
| 2010 | Aurora Kinase Inhibition | Development of a novel class of potent and selective Aurora-A kinase inhibitors based on a phthalazinone pyrazole (B372694) scaffold. acs.org |
| 2016 | Anti-inflammatory and Anti-proliferative Agents | Synthesis of new phthalazinone derivatives with significant anti-inflammatory and moderate anti-proliferative activities. nih.gov |
| 2020 | Anticancer Agents | Review of the progressive development of novel phthalazinone analogues as target-based anticancer agents. nih.govbenthamdirect.com |
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLBNVENUPHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276944 | |
| Record name | 4-Phenylphthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5004-45-5 | |
| Record name | 4-Phenylphthalazin-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylphthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-1-(2H)-phthalazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-Phenylphthalazin-1(2H)-one
The synthesis of the this compound core can be achieved through several reliable methods, primarily involving cyclocondensation reactions and more contemporary palladium-catalyzed approaches.
Cyclocondensation Reactions
Cyclocondensation remains a cornerstone for the synthesis of the phthalazinone ring system. This approach typically involves the reaction of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.
A widely employed and classical method for synthesizing this compound is the cyclocondensation of 2-benzoylbenzoic acid with hydrazine hydrate (B1144303). researchgate.netnih.govthieme-connect.deresearchgate.net This reaction is typically performed by refluxing the two starting materials in a suitable solvent, such as ethanol (B145695). thieme-connect.de The process involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final phthalazinone product. This method is noted for its straightforward procedure and often provides good yields of the desired product. thieme-connect.de For instance, refluxing 2-benzoylbenzoic acid with 80% hydrazine hydrate in ethanol for 5 hours resulted in a 92% yield of this compound. thieme-connect.de
Reaction Scheme:
2-Benzoylbenzoic acid + Hydrazine Hydrate → this compound
Another effective route involves the reaction of phthalaldehydic acid with phenylhydrazine, often facilitated by a catalyst to improve efficiency and yield. jipbs.comjocpr.comtandfonline.comarkat-usa.orgjst.go.jp Various catalysts have been explored for this transformation, with a focus on green and cost-effective options.
For example, a simple and efficient one-pot synthesis has been developed using lemon juice as a natural, biodegradable catalyst in ethanol at room temperature, affording good yields. jipbs.com Another environmentally friendly approach utilizes nano TiO2 as a recyclable catalyst under reflux conditions in ethanol, resulting in high yields (95-98%) and short reaction times (20-30 minutes). jocpr.comjocpr.com Oxalic acid in water has also been demonstrated as an effective catalyst system, promoting the reaction under reflux and aligning with green chemistry principles. tandfonline.com These catalyzed methods offer advantages such as simplicity, mild reaction conditions, and easy work-up procedures.
Catalyst Comparison for the Synthesis of 2-Phenylphthalazin-1(2H)-one:
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Lemon Juice | Ethanol | Room Temperature, 50-70 min | 90-97 | jipbs.com |
| Nano TiO2 | Ethanol | Reflux, 20-30 min | 95-98 | jocpr.com |
Palladium-Catalyzed Oxidative Coupling Approaches
Modern synthetic strategies have introduced palladium-catalyzed reactions as a powerful tool for constructing the this compound scaffold. These methods often involve C-H activation and cross-coupling reactions, offering alternative pathways to the traditional condensation methods. researchgate.netrsc.orgnobelprize.org These reactions typically proceed through the formation of an organopalladium intermediate, which then undergoes further transformations to assemble the final product. nobelprize.org
Synthesis from 2-aroylimidazoles and aromatic aldehydes/benzyl (B1604629) alcohols
A specific palladium-catalyzed method involves the direct oxidative coupling of 2-aroylimidazoles with aromatic aldehydes or benzyl alcohols. researchgate.net This approach furnishes a variety of functionalized 2-aroylimidazoles, which can then be selectively transformed into the corresponding phthalazin-1(2H)-ones. The use of an imidazole (B134444) as a directing group facilitates the C-H activation step, which is a key feature of this methodology.
Derivatization Strategies of the this compound Scaffold
The this compound core is a versatile scaffold that can be readily functionalized to generate a diverse library of derivatives. nih.gov These modifications are crucial for tuning the compound's properties for various applications.
A common and important derivatization strategy begins with the chlorination of the this compound. Treatment with a chlorinating agent, such as phosphorus oxychloride, converts the hydroxyl group of the lactam tautomer into a chlorine atom, yielding 1-chloro-4-phenylphthalazine (B158345). researchgate.netnih.govtandfonline.com This chloro-derivative is a key intermediate, as the chlorine atom can be readily displaced by various nucleophiles.
For instance, reaction of 1-chloro-4-phenylphthalazine with hydrazine hydrate produces 1-hydrazinyl-4-phenylphthalazine. nih.gov This hydrazine derivative serves as a valuable precursor for the synthesis of fused heterocyclic systems, such as triazolophthalazines. researchgate.net Furthermore, the N-2 position of the phthalazinone ring can be alkylated or acylated. For example, reaction with ethyl bromoacetate (B1195939) in the presence of a base like anhydrous potassium carbonate in dry acetone (B3395972) leads to N-alkylation. jocpr.com This reactivity allows for the introduction of various side chains and functional groups, expanding the chemical space of accessible derivatives. researchgate.net
Alkylation at the N-2 Position
The synthesis of N-2 alkylated this compound derivatives typically involves the reaction of the parent phthalazinone with an appropriate alkylating agent in the presence of a base. For instance, the reaction of 4-(bromophenyl)phthalazin-1(2H)-one with 1-bromo-2-chloroethane (B52838) or 1-bromo-3-chloropropane (B140262) in anhydrous dimethylformamide (DMF) with potassium carbonate (K2CO3) as the base yields the corresponding N-2-(chloroethyl) and N-2-(chloropropyl) derivatives, respectively. cu.edu.eg These intermediates can be further reacted with various amines to introduce additional diversity. cu.edu.eg
The choice of base and solvent system can be critical for the efficiency and regioselectivity of the alkylation. In some cases, microwave-assisted synthesis has been employed to improve reaction times and yields, leading to cleaner products. mdpi.com
Table 1: Examples of N-2 Alkylation of Phthalazinone Derivatives
| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |
| 4-(Bromophenyl)phthalazin-1(2H)-one | 1-Bromo-2-chloroethane | K2CO3 / DMF | 2-(2-Chloroethyl)-4-(4-bromophenyl)phthalazin-1(2H)-one | cu.edu.eg |
| 4-(Bromophenyl)phthalazin-1(2H)-one | 1-Bromo-3-chloropropane | K2CO3 / DMF | 2-(3-Chloropropyl)-4-(4-bromophenyl)phthalazin-1(2H)-one | cu.edu.eg |
| 4-Aryl-2H-phthalazin-1-ones | (Dialkylamino)methyl chloride | N/A | 2-[(Dialkylamino)methyl]-4-aryl-2H-phthalazin-1-ones | jst.go.jp |
This table is illustrative and not exhaustive of all possible N-2 alkylation reactions.
Introduction of Substituents at the C-4 Position
The C-4 position of the phthalazinone ring offers another key handle for structural modification. The introduction of various substituents at this position can significantly impact the molecule's biological activity profile. mdpi.comosf.io A prominent method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org
This reaction typically involves the coupling of a C-4 halogenated phthalazinone, such as 1-chloro-4-phenylphthalazine, with a suitable boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgrsc.org This methodology allows for the introduction of a wide array of aryl and heteroaryl groups at the C-4 position. The Suzuki-Miyaura reaction is valued for its high tolerance of functional groups and generally good yields. wikipedia.orglibretexts.org
The reactivity of the halide at the C-4 position follows the general trend for such couplings: I > OTf > Br >> Cl. libretexts.org The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction, especially with less reactive chlorides. organic-chemistry.org
Table 2: Suzuki-Miyaura Coupling for C-4 Functionalization
| Phthalazinone Substrate | Coupling Partner | Catalyst/Base | Product | Reference |
| 1-Chloro-4-phenylphthalazine | Arylboronic acid | Pd(PPh3)4 / Base | 1-Aryl-4-phenylphthalazine | nih.gov |
| 1,2-Dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate | Aryl/heteroaryl/alkynyl boronic acid | Pd catalyst / Base | 4-Aryl/heteroaryl/alkynyl phthalazinones | rsc.org |
| 4-Chloro quinoline (B57606) derivatives | Boronic acids | Tetrakis(triphenylphosphine)palladium(0) | Arylated quinolines | researchgate.net |
This table provides representative examples of the Suzuki-Miyaura coupling applied to phthalazinone-like scaffolds.
Formation of Hydrazone Derivatives
Hydrazone derivatives of this compound are important intermediates for the synthesis of various fused heterocyclic systems. The initial step in their formation is the conversion of the C-1 carbonyl group into a more reactive species. This is typically achieved by first chlorinating the C-1 position using a reagent like phosphorus oxychloride (POCl3) to form 1-chloro-4-phenylphthalazine. medicaljournal-ias.orgjst.go.jp
This chlorinated intermediate can then readily react with hydrazine hydrate (N2H4·H2O) to yield 1-hydrazino-4-phenylphthalazine. medicaljournal-ias.orgjst.go.jpoup.comresearchgate.netoup.com This key hydrazino derivative serves as a building block for subsequent reactions.
The formation of hydrazones then proceeds through the condensation reaction of the hydrazino group of 1-hydrazino-4-phenylphthalazine with various carbonyl compounds, such as aldehydes and ketones. medicaljournal-ias.orgoup.comresearchgate.netmdpi.comresearchgate.net This reaction is typically carried out in a suitable solvent like ethanol, and the resulting hydrazones can often be isolated as colored solids. medicaljournal-ias.orgoup.com The formation of the hydrazone is confirmed by spectroscopic methods, such as the disappearance of the NH2 signals and the appearance of a characteristic methine proton signal (–N=CH–) in the 1H-NMR spectrum. jst.go.jp
Synthesis of Heterocyclic Systems from Reactive Intermediates
The reactive intermediates derived from this compound, particularly 1-hydrazino-4-phenylphthalazine and its corresponding hydrazones, are valuable precursors for the construction of fused heterocyclic systems. These annulated structures often exhibit interesting biological properties.
A common and important transformation is the cyclization of intermediates to form the 1,2,4-triazolo[3,4-a]phthalazine ring system. nih.govnih.gov One established method involves the catalytic dehydrogenative cyclization of the hydrazones formed from 1-hydrazino-4-phenylphthalazine and aromatic aldehydes. medicaljournal-ias.org
Alternatively, 1-hydrazino-4-phenylphthalazine can be reacted with various one-carbon electrophiles to construct the triazole ring. jst.go.jp For example, reaction with acetic anhydride (B1165640) or carbon disulfide can lead to the formation of substituted 1,2,4-triazolo[3,4-a]phthalazines. jst.go.jp Similarly, reaction with various aldohexoses and 6-deoxyaldohexoses can yield 3-(polyhydroxypentyl)-6-phenyl-1,2,4-triazolo[3,4-a]phthalazines. oup.comoup.com
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives linked to the phthalazinone core often starts from a different reactive intermediate. jchemrev.comnih.govluxembourg-bio.comresearchgate.netresearchgate.net Instead of modifying the C-1 position of the phthalazinone ring itself, a common strategy involves having a hydrazide functional group attached to another part of the molecule, often at the N-2 position via an alkyl chain. jst.go.jp
For instance, a phthalazinone derivative bearing an acetohydrazide group can be synthesized. jst.go.jp This hydrazide can then undergo cyclization reactions with reagents like acetic anhydride or ethyl acetoacetate (B1235776) to form the 1,3,4-oxadiazole ring. jst.go.jpnih.govresearchgate.net The mechanism is believed to involve acylation of the terminal hydrazine group, followed by a 1,3-proton shift and subsequent cyclization with the elimination of a water molecule. jst.go.jp
Molecular Hybridization Strategies
Molecular hybridization is a rational drug design approach that involves covalently linking two or more pharmacophores (bioactive moieties) to create a single hybrid molecule. researchgate.netmdpi.comhilarispublisher.com This strategy aims to produce compounds with potentially improved affinity, efficacy, or a modified selectivity profile. The this compound scaffold is an attractive component for such hybridization strategies due to its established biological relevance. researchgate.netmdpi.comresearchgate.net
In this context, the phthalazinone core can be functionalized at various positions, such as N-2 or C-4, with linkers that are then connected to another pharmacophore. For example, phthalazinone-dithiocarbamate hybrids have been synthesized by introducing an aminoalkyl group at the N-2 or C-4 position of the phthalazinone ring. researchgate.netmdpi.com This amino group then serves as an anchor point for the construction of the dithiocarbamate (B8719985) moiety. mdpi.com Another example involves the synthesis of hybrid compounds containing both phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores. nih.gov These strategies highlight the utility of the phthalazinone scaffold as a building block for creating novel, complex molecules with potential therapeutic applications. mdpi.com
Phthalazinone-Dithiocarbamate Hybrids
Molecular hybridization is a prominent strategy in drug design that combines different pharmacophores to create new compounds with potentially enhanced activity or novel mechanisms of action. dntb.gov.uaresearchgate.netnih.govnih.gov The dithiocarbamate moiety is a chemical entity recognized for a wide array of biological activities, including anticancer properties. nih.govresearchgate.net This has led to its incorporation into various molecular frameworks to develop new hybrid anticancer agents. nih.gov
In this context, researchers have synthesized and investigated novel phthalazinone-dithiocarbamate hybrids. dntb.gov.uaresearchgate.netmdpi.com Two distinct series of these hybrid compounds have been developed: one where the dithiocarbamate group is attached at the N2 position of the phthalazinone core (represented as compounds 6–8 in related literature) and another series where this moiety is located at the C4 position (represented as compounds 9). dntb.gov.uaresearchgate.netnih.govmdpi.com
The synthesis of these hybrids is efficiently achieved through a one-pot reaction. dntb.gov.uaresearchgate.netnih.govmdpi.com This process involves treating the appropriate precursor, an aminoalkyl phthalazinone derivative, with carbon disulfide, anhydrous phosphoric acid (H₃PO₄), and various benzyl or propargyl bromides in dimethylformamide (DMF). dntb.gov.uanih.govmdpi.com The necessary aminoalkyl phthalazinone intermediates are themselves synthesized from phthalazinone scaffolds, which are either commercially available or prepared from starting materials like 2-acetyl benzoic acid and hydrazine hydrate or methyl hydrazine. nih.govmdpi.com
The primary chemical transformation and focus of research for these hybrids has been the evaluation of their antiproliferative effects against various human cancer cell lines. dntb.gov.uaresearchgate.netnih.govmdpi.com Studies have explored their activity against ovarian carcinoma (A2780), non-small-cell lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) cell lines. dntb.gov.uanih.govmdpi.com
The research findings indicate that the biological activity and selectivity of these hybrids are significantly dependent on the position of the dithiocarbamate moiety on the phthalazinone scaffold. dntb.gov.uanih.govnih.govmdpi.com
N2-Substituted Hybrids (Compounds 6-8): In general, compounds with the dithiocarbamate scaffold at the N2 position demonstrated better activity against the A-2780 and MCF-7 cell lines. dntb.gov.uanih.govnih.govmdpi.com
C4-Substituted Hybrids (Compounds 9): Conversely, most of the analogues with the dithiocarbamate at the C4 position showed selectivity towards the NCI-H460 cell line. dntb.gov.uanih.govnih.govmdpi.com
Several compounds from these series have been identified as particularly promising due to their potent antiproliferative activity, exhibiting IC₅₀ values below 10 µM. dntb.gov.uaresearchgate.netnih.govnih.gov Specifically, compounds 6e , 8e , 6g , 9a–b , 9d , and 9g were highlighted for their significant effects. dntb.gov.uaresearchgate.netnih.govnih.gov
Research Findings: Antiproliferative Activity
The table below summarizes the reported antiproliferative activities (IC₅₀ values in µM) for the most promising phthalazinone-dithiocarbamate hybrids against three human cancer cell lines. Data is typically expressed as the mean from multiple independent experiments. nih.gov
| Compound | A-2780 (Ovarian) IC₅₀ (µM) | NCI-H460 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| 6e | < 10 | > 10 | < 10 |
| 6g | < 10 | > 10 | < 10 |
| 8e | < 10 | > 10 | < 10 |
| 9a | > 10 | < 10 | > 10 |
| 9b | > 10 | < 10 | > 10 |
| 9d | > 10 | < 10 | > 10 |
| 9g | > 10 | < 10 | > 10 |
Advanced Research on Biological Activities and Mechanisms of Action
Anticancer Research and Target Inhibition
The 4-phenylphthalazin-1(2H)-one moiety is a key pharmacophore in the development of antitumor agents. researchgate.netrsc.org Its derivatives have been extensively investigated for their ability to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as PARP and Aurora kinases. researchgate.netrsc.org
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP-1, are central to the DNA damage response, specifically in the repair of single-strand breaks. researchgate.netnih.gov Inhibiting PARP-1 in cancer cells that already have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. researchgate.netnih.gov The this compound scaffold has been instrumental in the design of potent PARP-1 inhibitors. nih.govresearchgate.net
Researchers have synthesized and evaluated various derivatives of this compound to enhance their PARP-1 inhibitory activity and improve their metabolic stability. One study reported the synthesis of two series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones. nih.gov Several of these compounds demonstrated significant cytotoxic activity against the A549 lung carcinoma cell line. nih.gov Notably, strategic substitutions on the phenyl ring have been shown to influence the inhibitory potency. For instance, the introduction of specific substituents can lead to compounds with low nanomolar inhibitory concentrations (IC50) against PARP-1. osf.io
Further modifications to the core structure, such as the introduction of a substituted piperazine (B1678402) at the meta position of a benzyl (B1604629) moiety, have been shown to enhance activity and maintain good oral bioavailability. researchgate.net The optimization process also involves computational studies, such as molecular docking, to understand the binding interactions with the PARP-1 active site and guide the design of more potent inhibitors. researchgate.net
A series of phthalazin-1(2H)-one derivatives were designed and synthesized with the aim of overcoming resistance to existing PARP inhibitors. nih.gov One compound from this series, YCH1899, demonstrated excellent enzymatic inhibitory activity and showed significant antiproliferation activity against cells resistant to olaparib (B1684210) and talazoparib. nih.gov
Table 1: PARP-1 Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Cell Line | IC50 (nM) | Reference |
| Compound 11c | PARP-1 Enzyme | 97 | nih.gov |
| Olaparib (Reference) | PARP-1 Enzyme | 139 | nih.gov |
| YCH1899 | Olaparib-resistant cells | 0.89 | nih.gov |
| YCH1899 | Talazoparib-resistant cells | 1.13 | nih.gov |
This table is for illustrative purposes and includes data from the referenced studies.
Preclinical evaluations of this compound-based PARP-1 inhibitors have demonstrated their potential as anticancer agents. nih.govnih.gov These studies often involve in vitro assays to determine the inhibitory concentration against PARP-1 and cytotoxicity against various cancer cell lines. nih.govresearchgate.net For example, a novel synthesized phthalazinone-based compound, 11c, emerged as a more potent PARP-1 inhibitor (IC50 = 97 nM) compared to the established drug Olaparib (IC50 = 139 nM) in one study. nih.gov
In vivo studies using animal models, such as xenografts, are crucial for assessing the antitumor efficacy and pharmacokinetic properties of these compounds. nih.govnih.gov For instance, a potent PARP-1 inhibitor based on a 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-one scaffold showed an antitumor effect similar to olaparib in nude mice with MX1 human breast carcinoma xenografts, but at a lower dose. researchgate.net Furthermore, preclinical studies have shown that some of these inhibitors can overcome resistance to existing PARP inhibitors, a significant challenge in clinical settings. nih.gov These studies provide the foundational data necessary for advancing promising candidates into clinical trials. nih.govoncotarget.com
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation. pdbj.orgsemanticscholar.org Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. semanticscholar.orgnih.gov The this compound scaffold has been utilized to develop both selective and pan-inhibitors of Aurora kinases. pdbj.orgresearchgate.net
The development of inhibitors that are selective for Aurora-A over Aurora-B is a key research focus, as the inhibition of each kinase leads to distinct cellular outcomes. nih.gov Inhibition of Aurora-A primarily causes defects in mitotic spindle formation. nih.gov Researchers have successfully designed this compound derivatives that exhibit high selectivity for Aurora-A. For example, a novel class of inhibitors based on a phthalazinone pyrazole (B372694) scaffold demonstrated potent and selective inhibition of Aurora-A, with over 1000-fold selectivity compared to Aurora-B. pdbj.org These compounds also displayed favorable pharmacological profiles, including improved oral bioavailability over existing inhibitors like VX-680. pdbj.org The discovery of such selective inhibitors has been aided by techniques like virtual screening and structure-based design. nih.gov
Table 2: Selectivity of a Phthalazinone Pyrazole Inhibitor
| Kinase Target | Selectivity Fold-Change | Reference |
| Aurora-A vs. Aurora-B | >1000 | pdbj.org |
This table highlights the selectivity data from the referenced study.
Pan-Aurora kinase inhibitors, which target multiple members of the Aurora kinase family, have also been developed using the this compound framework. nih.govd-nb.info These inhibitors can induce a broader range of mitotic defects, potentially leading to more potent antitumor effects. semanticscholar.org For instance, a pyridinyl-pyrimidine phthalazine (B143731) derivative was identified as a moderately potent dual inhibitor of Aurora-A and Aurora-B. nih.gov Optimization of this initial hit led to compounds with improved enzymatic and cellular activity. nih.gov Another example is the compound AMG 900, a potent and selective pan-Aurora kinase inhibitor that has shown activity against multidrug-resistant cancer cell lines. nih.gov Pan-inhibitors like PHA-739358 have been investigated in clinical trials and have shown the ability to induce apoptosis and inhibit cell migration in melanoma cell lines. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. The inhibition of VEGFR-2 is, therefore, a significant strategy in cancer therapy. The this compound scaffold has been identified as a promising basis for the development of potent VEGFR-2 inhibitors.
In the quest for potent VEGFR-2 inhibitors, researchers have designed and synthesized various N-substituted-4-phenylphthalazin-1-amine derivatives. One study reported the synthesis of twelve new derivatives, which were evaluated for their anticancer and VEGFR-2 inhibitory activities. Among these, several compounds demonstrated significant potency.
Another study focused on the design and synthesis of twenty new N-substituted-4-phenylphthalazin-1-amine derivatives. These compounds were also evaluated for their anticancer activities against various cancer cell lines and as VEGFR-2 inhibitors. The results highlighted a derivative, compound 7f, as a particularly potent inhibitor.
Molecular docking studies have been instrumental in understanding the interaction between the N-substituted-4-phenylphthalazin-1-amine derivatives and the VEGFR-2 active site. These studies have shown a strong correlation between the predicted binding affinities and the experimentally observed biological activities. The docking analyses have helped in elucidating the binding modes of these inhibitors, providing a rational basis for the design of even more potent compounds. The data from these studies support the hypothesis that the phthalazine core and its substitutions play a crucial role in the inhibitory action.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, as its dysregulation can lead to uncontrolled cell proliferation. The phthalazinone scaffold has also been investigated for its potential to inhibit EGFR. Research has indicated that certain phthalazinone derivatives can act as inhibitors of EGFR, suggesting a dual inhibitory role for some of these compounds against both VEGFR-2 and EGFR. This dual activity is a highly desirable characteristic in the development of broad-spectrum anticancer agents.
Proteasome Inhibition
The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within the cell. Its inhibition can lead to the accumulation of these proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells. The phthalazinone scaffold has been identified as a promising framework for the development of novel proteasome inhibitors. nih.gov
Computer-Aided Drug Design (CADD) has played a pivotal role in the development of phthalazinone-based proteasome inhibitors. nih.gov By utilizing computational models, researchers can design and screen virtual libraries of compounds, predicting their binding affinity and selectivity for the proteasome. nih.govjuniperpublishers.com This approach significantly accelerates the drug discovery process and reduces the need for extensive experimental screening. juniperpublishers.com Studies have reported the design of a series of proteasome inhibitors using a pyridazinone scaffold as a starting point, which was then extended to the phthalazinone structure through rational, computer-aided design. nih.govosf.io
Hedgehog Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely inactive in adults. However, its aberrant reactivation has been implicated in the development and progression of several types of cancer. wikipedia.org Consequently, inhibiting this pathway has become a promising strategy for cancer treatment. wikipedia.org The phthalazinone scaffold has emerged as a key structural element in the design of novel Hedgehog pathway inhibitors. nih.govresearchgate.net Research has led to the design and synthesis of optimized phthalazine derivatives that demonstrate potent inhibition of the Hh signaling pathway, with some compounds showing significantly greater potency than existing drugs. nih.gov
DNA Topoisomerase Inhibition
DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them a key target in cancer therapy. phcogrev.com Topoisomerase inhibitors can block the action of these enzymes, leading to DNA damage and ultimately cell death. wikipedia.orgplos.org Some phthalazinone derivatives have been identified as topoisomerase inhibitors. researchgate.net For instance, certain oxadiazole-substituted phthalazinones demonstrate potent cytotoxicity by intercalating with DNA and inhibiting topoisomerase. Doxorubicin (B1662922), a well-known anticancer agent, functions in part by poisoning the topoisomerase II-DNA complex, preventing the re-ligation of the DNA strand. nih.gov Research has shown that some phthalazine derivatives can act as both DNA intercalators and topoisomerase II inhibitors. nih.gov Specifically, a series of phthalazinone acridine (B1665455) derivatives have been synthesized and shown to inhibit both PARP and Topoisomerase II, with one compound, 9a, demonstrating the ability to induce apoptosis and cause S-phase cell cycle arrest in HCT116 cells. researchgate.net
P-glycoprotein Inhibition
P-glycoprotein (P-gp) is a transmembrane protein that actively transports a wide variety of substrates out of cells, contributing to multidrug resistance in cancer cells. scientificarchives.com The development of P-gp inhibitors is a promising strategy to overcome this resistance. nih.gov Verapamil is a known P-gp inhibitor. abmole.cn While direct studies on this compound as a P-gp inhibitor are limited, the broader class of phthalazinone derivatives is recognized for its potential to interact with various biological targets, including P-glycoprotein. researchgate.net The development of potent and specific P-gp inhibitors is an active area of research to enhance the efficacy of chemotherapeutic drugs like Taxol. nih.gov
Anti-proliferative Activity against Cancer Cell Lines
The this compound scaffold has been extensively investigated for its anti-proliferative effects against a range of human cancer cell lines.
Several studies have demonstrated the anti-proliferative activity of 4-phenylphthalazin-1-one derivatives against the A549 human lung adenocarcinoma cell line. osf.iomdpi.com For instance, two series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones were evaluated for their potential as anti-lung adenocarcinoma agents. osf.io In one study, newly synthesized oxime derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid showed significantly greater antiproliferative activity against A549 cells than the standard chemotherapeutic agent cisplatin. mdpi.com Specifically, compounds 21 and 22, which contain a hydroxyimino functional group, exhibited potent cytotoxicity with IC₅₀ values of 5.42 µM and 2.47 µM, respectively. mdpi.com Another study on thieno[2,3-d]pyrimidine (B153573) derivatives identified compounds 5b and 5f as active members against A549 cells, with IC₅₀ values of 17.79 µM and 17.46 µM, respectively. nih.gov
Table 1: Anti-proliferative Activity of this compound Derivatives against A549 Cells
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 21 | A549 | 5.42 | mdpi.com |
| Compound 22 | A549 | 2.47 | mdpi.com |
| Compound 5b | A549 | 17.79 | nih.gov |
| Compound 5f | A549 | 17.46 | nih.gov |
The anti-proliferative activity of 4-phenylphthalazin-1-one derivatives has also been observed in HeLa cervical cancer cells. A copper(II) complex, C2, which incorporates a phthalazin-1(2H)-one scaffold, was found to reduce the viability of HeLa cells by approximately 57.5–81.2%. researchgate.net Another study showed that a ligand containing a phthalazin-1(2H)-imine skeleton, L1, displayed low anticancer activity against HeLa cells. mdpi.com
The MCF-7 breast cancer cell line has been a frequent target for evaluating the anti-proliferative potential of 4-phenylphthalazin-1-one derivatives. researchgate.netsigmaaldrich.comresearchgate.netscispace.combu.edu.eg A novel series of N-substituted-4-phenylphthalazin-1-ones were synthesized and tested against MCF-7 cells. sigmaaldrich.com In one study, a copper(II) complex, C2, with a phthalazin-1(2H)-one moiety, demonstrated a significant decrease in MCF-7 cell viability. mdpi.com Several studies have reported the IC₅₀ values for various derivatives against MCF-7 cells, highlighting their potential as anti-breast cancer agents. researchgate.netresearchgate.netscispace.comnih.gov For example, N-substituted-4-phenylphthalazin-1-amine derivatives have been evaluated, with some compounds showing potent activity. researchgate.netscispace.com Additionally, novel phthalazine derivatives bearing an isoindol-1,3-dione moiety have been synthesized and screened for their antitumor activity against MCF-7 cells. bu.edu.eg
Table 2: Anti-proliferative Activity of this compound Derivatives against MCF-7 Cells
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 7a | MCF-7 | 7.34 ± 0.6 | researchgate.netscispace.com |
| Compound 7f | MCF-7 | 4.58 | nih.gov |
| Compound 10g | MCF-7 | 0.15 | nih.gov |
| Compound 11a | MCF-7 | 0.18 | nih.gov |
| Compound 6e | MCF-7 | 13.92 | nih.gov |
The HepG2 hepatocellular carcinoma cell line has also been shown to be susceptible to the anti-proliferative effects of 4-phenylphthalazin-1-one derivatives. researchgate.netsigmaaldrich.comresearchgate.netscispace.com A novel series of N-substituted-4-phenylphthalazin-1-ones demonstrated that HepG2 cells were particularly sensitive to these compounds. sigmaaldrich.com Compound 19d from this series was found to be 2.9 times more active than the standard drugs doxorubicin and sorafenib (B1663141) against HepG2 cells, with an IC₅₀ value of 1.2 ± 0.09 μM. sigmaaldrich.com Other derivatives, such as 14e, 14g, and 19g, also showed significant activity against this cell line. sigmaaldrich.com Further studies on N-substituted-4-phenylphthalazin-1-amine derivatives also confirmed their cytotoxic effects on HepG2 cells. researchgate.netresearchgate.netscispace.com
Table 3: Anti-proliferative Activity of this compound Derivatives against HepG2 Cells
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 19d | HepG2 | 1.2 ± 0.09 | sigmaaldrich.com |
| Compound 14e | HepG2 | 3.29 ± 0.45 | sigmaaldrich.com |
| Compound 14g | HepG2 | 3.50 ± 0.846 | sigmaaldrich.com |
| Compound 19g | HepG2 | 3.52 ± 0.70 | sigmaaldrich.com |
| Compound 7a | HepG2 | 13.67 ± 1.2 | researchgate.netscispace.com |
| Compound 7f | HepG2 | 3.97 | nih.gov |
| Compound 10g | HepG2 | 0.12 | nih.gov |
| Compound 11a | HepG2 | 0.09 | nih.gov |
| Compound 6e | HepG2 | 11.23 | nih.gov |
HCT-116 (Colon Cancer)
The human colon carcinoma cell line, HCT-116, has been a valuable in vitro model for investigating the anticancer potential of various compounds, including derivatives of this compound. researchgate.net HCT-116 cells are known for their use in tumorigenesis studies and for their relative genetic stability.
Studies have shown that newly synthesized N-substituted-4-phenylphthalazin-1-amine derivatives exhibit cytotoxic effects against HCT-116 cells. researchgate.netresearchgate.net In one study, HCT-116 was identified as one of the most sensitive cell lines to these derivatives. researchgate.netresearchgate.net The antitumor activity of certain triazolophthalazine analogues, which are structurally related to this compound, was evaluated against HCT-116 cells, among others. Some of these compounds showed potent antitumor activity, with IC50 values comparable to doxorubicin and afatinib. researchgate.net
Furthermore, research on other compounds has highlighted the induction of apoptosis in HCT-116 cells as a key mechanism of anticancer activity. nih.govnih.gov For instance, some novel tetrahydronaphthalene derivatives were found to induce DNA damage and fragmentation, leading to apoptosis through the mitochondrial pathway in HCT-116 cells. nih.gov Similarly, garcinol (B8244382) and its derivatives have been shown to induce apoptosis in HCT-116 cells, as evidenced by increased caspase activity. nih.gov
Apoptosis Induction
A significant mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. researchgate.netingentaconnect.comacs.org
Research has shown that some phthalazinone-based PARP-1 inhibitors with a 4-phenylphthalazin-1-one core can induce apoptosis in lung cancer cells. researchgate.net The induction of apoptosis is a common mechanism targeted in cancer therapy, and various phthalazine derivatives have been investigated for this property. ingentaconnect.com For example, certain novel 1,2,4-triazole (B32235) hybrids have been shown to induce apoptosis in breast and liver cancer cells by targeting EGFR and PARP-1. acs.org
The process of apoptosis induction can be mediated through various cellular pathways. For instance, some compounds trigger the intrinsic apoptosis pathway in colon cancer cells by causing DNA damage and fragmentation. nih.gov In other cases, apoptosis is linked to the generation of reactive oxygen species and the inactivation of inhibitor of apoptosis proteins. nih.gov
CDK1 Inhibitory Activity
Cyclin-dependent kinase 1 (CDK1) is a crucial regulator of the cell cycle, particularly the transition from the G2 phase to mitosis. patsnap.comarvojournals.org Its overexpression in various cancers makes it an attractive target for therapeutic intervention. patsnap.com Inhibitors of CDK1 can halt the proliferation of cancer cells by arresting the cell cycle. patsnap.com
While direct studies on this compound as a CDK1 inhibitor are not extensively detailed, the broader class of phthalazine derivatives has been investigated for this activity. For instance, novel series of 1-piperazinyl-4-benzylphthalazine derivatives have been synthesized and identified as promising anticancer agents with CDK1 inhibitory activity. ekb.egresearchgate.net CDK1 inhibitors typically work by binding to the ATP-binding site of the enzyme, blocking its kinase activity and preventing the phosphorylation of substrates necessary for cell cycle progression. patsnap.com This leads to cell cycle arrest and can trigger apoptosis. patsnap.com
Anti-inflammatory and Immunomodulatory Activities
Beyond its anticancer properties, the this compound scaffold is also a basis for compounds with anti-inflammatory and immunomodulatory effects.
Cyclooxygenase (COX) Inhibition (COX-1/COX-2)
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory process by catalyzing the production of prostaglandins (B1171923). nih.govmdpi.com While COX-1 is involved in homeostatic functions, COX-2 is inducible and its levels increase during inflammation. nih.govmdpi.com
Research has focused on synthesizing 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives and evaluating their in vivo anti-inflammatory activity. osf.io Compounds that demonstrated significant anti-inflammatory effects were further assessed for their in vitro inhibitory activity against COX-1 and COX-2. osf.io The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govacs.org Molecular docking studies have been employed to predict the interaction between these phthalazinone derivatives and the binding pocket of the COX-2 enzyme. osf.io
Phosphodiesterase-4 (PDE-4) Inhibition
Phosphodiesterase-4 (PDE4) is a key enzyme in immune and central nervous system cells, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov By inhibiting PDE4, the intracellular levels of cAMP increase, leading to anti-inflammatory effects. nih.govopenrespiratorymedicinejournal.com
Studies have reported on 4-catechol-substituted cis-(+/-)-4a,5,8,8a-tetrahydro-2H-phthalazin-1-ones that exhibit potent inhibition of PDE4 activity. nih.gov The stereochemistry of these molecules plays a crucial role, with the cis-(+)-enantiomers showing significantly higher inhibitory activity compared to their (-)-counterparts. nih.gov Some of these N-substituted tetrahydrophthalazinones have also demonstrated potent in vivo anti-inflammatory activity. nih.gov PDE4 inhibitors are being investigated for a wide range of inflammatory diseases due to their ability to modulate the activity of various immune cells and reduce the release of pro-inflammatory cytokines. nih.govopenrespiratorymedicinejournal.com
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α)
Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine involved in a wide range of inflammatory diseases. opendentistryjournal.commdpi.com It is produced by various immune cells and plays a critical role in the inflammatory cascade. opendentistryjournal.com
Novel 2-phenylphthalazin-2-ium bromides, which are structurally related to this compound, have been evaluated for their anti-inflammatory effects. researchgate.net These compounds were found to decrease the release of nitric oxide and reduce the transcriptional levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in lipopolysaccharide-stimulated macrophages. researchgate.net The mechanism of action involves the suppression of the TLR4-NF-κB/MAPK signaling pathway. researchgate.net The ability to modulate the production of such cytokines is a key aspect of the anti-inflammatory and immunomodulatory potential of these compounds. nih.govnih.gov
In vivo Anti-inflammatory Activity Assessment
The anti-inflammatory properties of this compound derivatives have been investigated using the carrageenan-induced paw edema model in rats, a standard and widely accepted method for evaluating acute inflammation. researchgate.netnih.govexplorationpub.comsemanticscholar.orgnih.gov This test involves injecting carrageenan, an inflammatory agent, into the paw of a rat, which induces a localized inflammatory response characterized by swelling (edema). The extent of edema is measured over time, and the ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Roles in Acute and Chronic Inflammation
Inflammation is a crucial physiological process that can be classified as acute or chronic. mdpi.commdpi.com Acute inflammation is a rapid and short-lived response to tissue injury or pathogens, aimed at removing the harmful stimuli and initiating tissue repair. mdpi.comoncotarget.com If the inflammatory stimulus persists, it can lead to chronic inflammation, a prolonged state that can contribute to the pathophysiology of various diseases. nih.govjogcr.com
The potential role of this compound in modulating these inflammatory states is an area of active investigation. The compound's core structure is found in molecules that inhibit key inflammatory enzymes. For instance, inhibitors of PDE-4, an enzyme involved in the production of pro-inflammatory cytokines like TNF-α, include phthalazinone derivatives. osf.io The activation of signaling pathways such as NF-κB and MAPK is central to the inflammatory process, leading to the production of various inflammatory mediators. mdpi.comoncotarget.com Compounds that can modulate these pathways are of significant interest for the treatment of both acute and chronic inflammatory conditions. While direct evidence for this compound's specific roles in these processes is still emerging, the activities of its derivatives suggest a potential for therapeutic intervention.
Antimicrobial and Antifungal Properties
The phthalazinone scaffold is a key feature in a variety of compounds exhibiting antimicrobial and antifungal activities.
Activity against Bacterial Strains (Gram-positive and Gram-negative)
Research has demonstrated that derivatives of this compound possess antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. biomedpharmajournal.orgsemanticscholar.org While specific MIC values for this compound against various bacterial strains are not detailed in the available literature, studies on related phthalazinone derivatives have shown promising results. For example, some N-substituted-4-phenylphthalazin-1-amine derivatives have been reported to be active against both types of bacteria. researchgate.net The evaluation of antimicrobial activity is crucial in the search for new agents to combat the growing problem of antibiotic resistance. turkjps.org
Activity against Fungi (e.g., Candida albicans, Cryptococcus neoformans)
In addition to antibacterial activity, the phthalazinone core is associated with antifungal properties. Candida albicans and Cryptococcus neoformans are significant opportunistic fungal pathogens in humans. researchgate.netfrontiersin.org The antifungal activity of compounds is also typically determined by their MIC values. unesp.br Studies on various phthalazinone derivatives have indicated their potential to inhibit the growth of these fungi. researchgate.net For instance, some phenothiazine (B1677639) derivatives, which share structural similarities in terms of aromatic and heterocyclic rings, have shown potent activity against C. neoformans. nih.gov
Synergistic Effects with Existing Antifungal Agents (e.g., Fluconazole)
A promising strategy to combat antifungal resistance is the use of combination therapy, where a compound that may have weak antifungal activity on its own can enhance the efficacy of an existing antifungal drug like fluconazole (B54011). mdpi.comjogcr.complos.org This synergistic effect is often observed with compounds that can disrupt the fungal cell membrane or inhibit efflux pumps, thereby increasing the intracellular concentration of the primary antifungal agent. Several studies have explored the synergistic effects of various compounds, including some phthalazinone derivatives, with fluconazole against resistant strains of Candida albicans. osf.ionih.govnih.gov This approach can potentially restore the effectiveness of older antifungal drugs and reduce the required dosage, thereby minimizing side effects.
Neuropharmacological and Receptor Modulatory Effects
The phthalazinone scaffold has also been explored for its potential in the central nervous system (CNS). Derivatives of this compound have been synthesized and evaluated for their effects on various receptors, indicating a potential for neuropharmacological activity.
Research has focused on the interaction of these compounds with adrenergic receptors. For example, a series of new 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives were designed and tested for their affinity towards α1-adrenoceptors. researchgate.netnih.gov Adrenergic receptors are involved in a wide range of physiological processes in the CNS, and their modulation can lead to various therapeutic effects.
Furthermore, the broader class of phthalazine derivatives has been investigated for a range of CNS activities, including antidepressant-like effects. researchgate.net The ability of these compounds to interact with receptors such as 5-HT1A and 5-HT2A, which are important targets for antidepressant and anxiolytic drugs, has been a subject of study. The modulation of these receptor systems highlights the potential of the phthalazinone core in the development of new neuropharmacological agents. nih.govmdpi.comfrontiersin.org
Adenosine Receptor (AR) Antagonism
Adenosine is an endogenous nucleoside that modulates numerous physiological functions by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. unipd.itnih.gov The A3 adenosine receptor (A3AR) subtype, in particular, is a key therapeutic target for conditions such as inflammation, ischemia, and certain cancers. nih.gov
Through a process of molecular simplification from more complex structures like 2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one (TQX) and 4-carboxamido-quinazoline (QZ), the 2-phenylphthalazin-1(2H)-one (PHTZ) framework was identified as a novel and highly effective core for developing potent and selective human A3 adenosine receptor (hA3AR) antagonists. nih.govresearchgate.netacs.org Researchers focused on introducing various amido and ureido groups at the 4-position of the phthalazinone nucleus to explore structure-activity relationships. nih.govacs.org
Several of these newly synthesized PHTZ derivatives demonstrated high affinity and selectivity for the hA3AR. nih.gov Notably, one of the most potent and selective antagonists to emerge from this series was a 2,5-dimethoxyphenylphthalazin-1(2H)-one derivative, which exhibited a Kᵢ value of 0.776 nM. acs.org This compound displayed exceptional selectivity, with ratios of hA1/hA3 and hA2A/hA3 both exceeding 12,000. acs.org
hA3AR Binding Affinity of a Lead Phthalazinone Derivative
| Compound | hA3AR Kᵢ (nM) | Selectivity (hA1/hA3) | Selectivity (hA2A/hA3) | Reference |
|---|---|---|---|---|
| 2,5-dimethoxyphenylphthalazin-1(2H)-one derivative (18) | 0.776 | >12,000 | >12,000 | acs.org |
To understand the structural basis for the high affinity and selectivity of these compounds, molecular docking studies were performed using a homology model of the hA3AR. unipd.itacs.org The analysis revealed that the 2-phenylphthalazin-1(2H)-one derivatives adopt a binding mode similar to that of the parent TQX and QZ scaffolds, which was anticipated from the molecular simplification design approach. acs.org This binding orientation within the receptor's active site allows for key interactions that are crucial for potent antagonism, validating the PHTZ skeleton as a suitable scaffold for hA3AR antagonist design. unipd.itacs.org
Androgen Receptor (AR) Antagonism
The androgen receptor (AR) is a critical protein in the growth and maintenance of male reproductive organs and is a primary target in the treatment of prostate cancer. nih.gov Research into nonsteroidal AR antagonists has led to the investigation of phthalazinone-based structures.
Scientists have designed and synthesized a series of 4-benzyl-1-(2H)-phthalazinone derivatives as novel AR antagonists. nih.gov Among these, a compound featuring two ortho-substituents on the phenyl group, specifically 4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone (compound 11c), demonstrated potent biological activity. It effectively inhibited the proliferation of SC-3 cells with an IC₅₀ of 0.18 μM and showed a high binding affinity for the wild-type androgen receptor (wtAR) with an IC₅₀ of 10.9 μM, comparable to the established antagonist hydroxyflutamide. nih.gov Furthermore, docking studies indicated that the benzyl group of this compound is a key feature for its antagonistic action within the AR ligand-binding domain. nih.gov
Androgen Receptor Antagonist Activity of a Phthalazinone Derivative
| Compound | Cell Proliferation Inhibition IC₅₀ (μM) | AR-Binding Affinity IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone (11c) | 0.18 | 10.9 | nih.gov |
Alpha-1 Adrenergic Receptor (α1-AR) Affinity and Selectivity
Alpha-1 adrenergic receptors (α1-AR) are members of the G-protein coupled receptor superfamily that play a vital role in regulating cardiovascular functions. cu.edu.eg Antagonists of these receptors are used in various clinical applications. In the continuous search for new compounds with high affinity and selectivity for α1-AR, derivatives of this compound have been synthesized and evaluated. researchgate.netnih.gov
One research avenue involved creating a series of derivatives where a 4-(4-methyl-phenyl)phthalazin-1(2H)-one fragment was linked via an alkyl chain to an arylpiperazine moiety. researchgate.netnih.gov The pharmacological profiles of these new compounds were assessed for their binding affinity and selectivity towards α1-AR and α2-AR. researchgate.netnih.gov Similarly, novel 4-(4-bromophenyl)phthalazine derivatives connected to an amine or N-substituted piperazine were also designed and synthesized as potential α-adrenoceptor antagonists, with several compounds displaying significant α-blocking activity. cu.edu.eg These studies contribute to understanding the structure-activity relationships necessary for potent and selective α1-AR antagonism.
5HT(1A) Serotoninergic Receptor Modulation
The 5-HT1A receptor is a subtype of the serotonin (B10506) receptor that is widely expressed in the brain and is implicated in the modulation of mood, anxiety, and cognitive processes. wikipedia.orgmdpi.com It is a significant target for the development of anxiolytics and antidepressants. frontiersin.org
In conjunction with their evaluation at adrenergic receptors, the series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives linked to an arylpiperazine residue were also tested for their affinity for the 5HT(1A) serotoninergic receptor. researchgate.netnih.gov This dual-target screening highlights the versatility of the phenylphthalazinone scaffold in interacting with multiple, structurally distinct receptor families. The activation or blockade of 5-HT1A receptors can lead to various neurophysiological effects, including the reduction of neuronal firing rates, making the affinity of these compounds for this receptor a point of significant interest for potential applications in central nervous system disorders. wikipedia.org
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132). scielo.org.co Inhibiting AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by maintaining acetylcholine levels in the brain. scielo.org.co
The phthalazinone nucleus has been identified as a valuable scaffold for developing AChE inhibitors. researchgate.net Literature surveys indicate that phthalazinone derivatives can exhibit potent inhibition of the human AChE (hAChE) enzyme. researchgate.net For example, a specific 4-aminoalkyl-1(2H)-phthalazinone derivative was reported to be a moderate hAChE inhibitor, with an IC₅₀ value of 8.2 μM. researchgate.net This finding demonstrates that the phthalazinone core can be effectively functionalized to target enzymes, in addition to its well-documented interactions with G protein-coupled receptors.
Acetylcholinesterase Inhibitory Activity of a Phthalazinone Derivative
| Compound Class | hAChE Inhibition IC₅₀ (μM) | Reference |
|---|---|---|
| 4-aminoalkyl-1(2H)-phthalazinone derivative | 8.2 | researchgate.net |
Neuroprotective Properties
The phthalazin-1(2H)-one core is recognized as a versatile scaffold in medicinal chemistry due to its capacity to interact with diverse biological targets researchgate.net. While the broader class of phthalazinone derivatives has been investigated for numerous biological activities, including antidepressant and antioxidant effects, specific research into the neuroprotective properties of this compound is an emerging field researchgate.net.
Reduction of Oxidative Stress via Nrf2 Signaling
While the phthalazinone nucleus is noted for its antioxidant effects, detailed studies directly linking this compound to the reduction of oxidative stress through the Nrf2 signaling pathway are not extensively covered in the available research. The literature confirms that the phthalazinone scaffold can be a foundation for developing compounds with antioxidant activity, but the specific mechanism involving Nrf2 for this particular compound requires further investigation to be fully understood researchgate.net.
Other Pharmacological Activities
The this compound structure is a key component in a variety of derivatives exhibiting multiple pharmacological activities. Its versatile nature makes it a privileged structure in drug discovery researchgate.netresearchgate.net.
Antiasthmatic Agents
Derivatives of phthalazin-1(2H)-one are of considerable interest as potential antiasthmatic agents bu.edu.eglifesciencesite.comjipbs.com. Research has focused on developing compounds that possess a dual mechanism of action: thromboxane (B8750289) A2 (TXA2) synthetase inhibition and bronchodilation bu.edu.egnih.govacs.org. A series of 4-(3-pyridyl)-1(2H)-phthalazinone derivatives were synthesized and evaluated, leading to the identification of promising candidates for further study, such as 2-ethyl-4-(3-pyridyl)-1(2H)-phthalazinone (KK-505) and 2-methyl-4-(5-thiazolyl)-1(2H)-phthalazinone (KK-562) nih.govosf.io. These studies indicate that while the 2-alkyl substituents had minimal influence, the introduction of heteroaromatic nuclei at the 4-position of the phthalazinone ring is critical for these dual activities nih.govosf.io.
Thromboxane A2 Synthetase Inhibition
The inhibition of thromboxane A2 (TXA2) synthetase is a key mechanism for the antiasthmatic and antithrombotic potential of phthalazinone derivatives researchgate.netnih.govresearchgate.net. Research into various 4-substituted 2-[ω-(1-imidazolyl)alkyl]-1(2H)-phthalazinones was initiated to create agents with both TXA2 synthetase inhibitory and bronchodilatory effects osf.io. Studies on 4-(3-pyridyl)-1(2H)-phthalazinone derivatives demonstrated that heteroaromatic groups at the 4-position are crucial for effective TXA2 synthetase inhibition nih.govacs.orgosf.io. The phenyl portion of the phthalazinone skeleton also plays a significant role in this inhibitory activity jst.go.jp.
Table 1: Investigated Phthalazinone Derivatives with Dual Activities
Antidiabetic Effects
The phthalazin-1(2H)-one scaffold is a recognized building block for compounds with antidiabetic properties researchgate.netbu.edu.eglifesciencesite.comjipbs.comresearchgate.net. Research has explored derivatives that can modulate glucose metabolism. For instance, an N-Substituted phthalazinone acetamide (B32628) was identified as a potential modulator of glucose uptake in skeletal muscle cells, showing an EC50 of 0.07±0.02 μM, which was superior to rosiglitazone (B1679542) without activating PPAR-γ osf.io. Other research has led to the development of phthalazinone analogues with plasma glucose and triglyceride-lowering activity, with one compound, PHT46, demonstrating better in vitro PPARγ trans-activation potential than troglitazone (B1681588) and pioglitazone (B448) osf.io.
Antihypertensive Activity
Phthalazinone derivatives have been investigated for their antihypertensive effects, often linked to their action as α-adrenoceptor antagonists researchgate.netresearchgate.netjipbs.comresearchgate.net. A study focused on a series of arylpiperazine derivatives connected to a 4-(4-methyl-phenyl)phthalazin-1(2H)-one fragment. These compounds were evaluated for their affinity and selectivity for α1- and α2-adrenoceptors researchgate.netnih.gov. The findings indicate that these derivatives can serve as a basis for developing selective α1-adrenoceptor antagonists, which are crucial in managing hypertension nih.govdntb.gov.ua. Another study synthesized 4-(4-bromophenyl)phthalazine derivatives that displayed significant α-blocking activity osf.io.
Table 2: Phthalazinone Derivatives with Antihypertensive Potential
Vasorelaxant Properties
The phthalazinone scaffold is a well-known pharmacophore in the development of vasorelaxant agents. researchgate.netosf.io Research into phthalazinone derivatives has been spurred by the clinical use of hydralazine, a potent vasodilator containing the phthalazine ring system. nih.govresearchgate.net Studies have shown that various substituted phthalazinones can induce vasorelaxation, often through mechanisms involving the modulation of calcium channels or adrenergic receptors. osf.ionih.gov
A series of 2-(aminoalkyl)-4-benzyl-2H-phthalazin-1-one derivatives, for example, demonstrated significant relaxation of denuded aortic rings pre-contracted with phenylephrine, with most compounds achieving 72.9–85.7% relaxation at the highest concentrations tested. nih.gov The most potent of these, compound 25, was found to exert its vasodilator effects by reversibly blocking multiple types of calcium channels. nih.gov Similarly, other studies on 4-substituted phthalazinone derivatives have reported vasorelaxant activity on isolated rat aorta rings. osf.io
While the broader class of phthalazinones, including derivatives of this compound, shows considerable promise for vasorelaxant effects, specific data detailing the vasorelaxant properties and mechanism of action for the unsubstituted this compound are not extensively detailed in the currently available research. The focus has largely been on substituted analogues to enhance potency and explore structure-activity relationships. researchgate.netnih.govcu.edu.eg
Antithrombotic Effects
Phthalazinone derivatives have been investigated for their potential as antithrombotic agents. osf.io The mechanism of action for some of these compounds involves the inhibition of platelet aggregation. osf.io For instance, certain 2-phenyl-1(2H)-phthalazinone derivatives have been reported to possess inhibitory effects on platelet aggregation. osf.io
Additionally, various 4-substituted 2-[ω-(1-imidazolyl)alkyl]-1(2H)-phthalazinones have been synthesized with the dual aim of achieving thromboxane A2 synthetase inhibition and bronchodilatory activities. osf.io In these studies, compounds featuring phenyl and thienyl groups at the 4-position showed noteworthy and well-balanced activities. osf.io
While these findings highlight the potential of the phthalazinone scaffold in the development of antithrombotic drugs, specific research detailing the antithrombotic efficacy and mechanism of action for this compound itself is limited in the available literature.
Antidepressant Effects
The structural framework of phthalazinone has been explored for its potential in developing antidepressant agents. Research has indicated that certain hydrazide compounds and their condensation products, which can be related to the phthalazinone structure, exhibit a range of biological activities, including antidepressant effects. researchgate.net
However, specific studies focusing on the antidepressant properties of this compound are not prominently featured in the available scientific literature.
Anticonvulsant Properties
Phthalazine derivatives are recognized as a significant class of nitrogen-containing heterocyclic compounds that have been investigated for their pharmacological properties, including anticonvulsant activity. osf.io The core structure is considered a valuable starting point for the synthesis of new compounds with potential therapeutic applications in epilepsy.
Despite the general interest in phthalazines as anticonvulsants, detailed research and specific data on the anticonvulsant properties of this compound are not extensively documented in the public domain.
Antihistaminic Properties
The phthalazinone skeleton is a key component of the well-known antihistamine, azelastine (B1213491). researchgate.net Azelastine, chemically known as (RS)-4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-phthalazin-1-one, is a selective histamine (B1213489) H1-receptor antagonist. researchgate.netbu.edu.eg It also demonstrates the ability to inhibit the release of histamine from mast cells. researchgate.net The success of azelastine has underscored the potential of the phthalazinone scaffold in the design of new antihistaminic drugs. osf.io
Antiatherosclerotic Agents
Phthalazinone derivatives have been explored for their potential as antiatherosclerotic agents. osf.io One notable example is 7-ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone (EG 626), which has been identified as an antiatherosclerotic agent. osf.io
Although derivatives of the phthalazinone core show promise in this therapeutic area, specific studies on the antiatherosclerotic effects of this compound have not been found in the reviewed literature.
Anti-Dengue Virus (DENV) Activity
The broad biological activities of phthalazine and phthalazinone derivatives have led to their investigation against various pathogens. osf.io However, based on the available scientific literature, there is no specific research that has evaluated the anti-dengue virus (DENV) activity of this compound.
Antileishmanial and Antitrypanosomal Activities
Derivatives of the phthalazinone scaffold have been investigated for their potential activity against protozoan parasites, including Leishmania and Trypanosoma species. The incorporation of a phthalazinylhydrazone group has been identified as a promising strategy in the development of new antileishmanial agents. scielo.org.co
In one line of research, molecular hybridization was used to create novel compounds by combining α- and β-lapachones with hydralazine, a known phthalazine derivative. The resulting naphthohydrazone hybrids were evaluated for their in-vitro activity against the promastigote forms of several Leishmania species. scielo.org.co The β-lapachone derivatives, in particular, demonstrated significant potency. For instance, the compound designated as βHDZ exhibited an IC50 value of 0.023 μM against L. amazonensis, which was noted as being 15-fold more active than the reference drug amphotericin B in that study. scielo.org.co Another derivative, αHDZ, was found to be highly active against L. amazonensis and L. major, with IC50 values of 0.156 μM and 0.572 μM, respectively. scielo.org.co These findings underscore the potential of the phthalazine nucleus as a pharmacophoric subunit in designing potent antileishmanial compounds. scielo.org.co
Furthermore, broader studies on heterocyclic compounds have noted that various phthalazinone derivatives possess antitrypanosomal activity. researchgate.net The mechanism of action for some related antiprotozoal compounds has been suggested to involve the inhibition of key parasitic enzymes, such as pteridine (B1203161) reductase (PR), which is crucial for the parasite's survival. mdpi.com
Table 1: Antileishmanial Activity of Phthalazinylhydrazone Derivatives
| Compound | Target Species | IC50 (µM) |
|---|---|---|
| αHDZ | L. amazonensis | 0.156 |
| αHDZ | L. major | 0.572 |
| βHDZ | L. amazonensis | 0.023 |
Analgesic Activity
The this compound core structure has served as a foundation for the development of novel analgesic agents. researchgate.net Researchers have synthesized and evaluated various derivatives for their antinociceptive properties in established preclinical models. researchgate.netresearchgate.net
A specific study focused on N-(dimethylamino)ethyl derivatives of phthalazinones. researchgate.netresearchgate.net The analgesic potential of these new compounds was assessed using the hot-plate, tail-flick, and writhing tests, which measure response to thermal and chemical pain stimuli. These tests help to determine effects on supraspinal, spinal, and peripheral pain pathways. researchgate.net
Among the synthesized compounds, 2-[2-(dimethylamino)ethyl]-4-phenyl-2H-phthalazin-1-one (designated as 7a in the study) demonstrated exceptionally high antinociceptive activity across all three tests. researchgate.netresearchgate.net Notably, in the hot-plate test, its ability to decrease sensitivity to the pain stimulus was found to be greater than that of metamizole, a commonly used analgesic and antipyretic drug. researchgate.net Other research has also indicated that certain phthalazine derivatives can produce analgesic effects that are more effective than the non-steroidal anti-inflammatory drug (NSAID) piroxicam. pharmainfo.in
Table 2: Compounds with Analgesic Activity
| Compound Name | Reported Activity |
|---|---|
| 2-[2-(dimethylamino)ethyl]-4-phenyl-2H-phthalazin-1-one | High antinociceptive activity in hot-plate, tail-flick, and writhing tests. |
| Metamizole | Reference drug for comparison. |
| Piroxicam | Reference drug for comparison. |
Cardiotonic Activity
Phthalazinone derivatives have been identified as possessing cardiotonic properties, indicating their potential to increase the force of heart muscle contraction. researchgate.netiiste.org Research into structurally similar heterocyclic compounds, such as pyridazinones, provides insight into the likely mechanism of action.
Studies on a series of 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives, which are structurally related to phthalazinones, revealed their function as potent positive inotropic agents. nih.gov These compounds were found to produce dose-dependent increases in myocardial contractility. nih.gov The primary mechanism underlying this positive inotropic effect is the selective inhibition of cardiac phosphodiesterase fraction III (PDE III). nih.gov Inhibition of this enzyme leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn enhances calcium ion influx and strengthens myocardial contraction. This action is not mediated by the stimulation of beta-adrenergic receptors. nih.gov The findings from these related pyridazinones suggest a plausible and well-characterized pathway through which phthalazinone derivatives may exert their cardiotonic effects.
Table 3: Compounds and Related Structures with Cardiotonic Activity
| Compound/Class | Reported Activity/Mechanism |
|---|---|
| Phthalazinone derivatives | Reported to have cardiotonic activity. researchgate.netiiste.org |
| 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones | Positive inotropic agents; selective inhibitors of cardiac phosphodiesterase III. nih.gov |
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Activity
The biological activity of the 4-phenylphthalazin-1(2H)-one scaffold is profoundly influenced by the nature and position of various substituents on the phthalazinone and phenyl rings. Research has demonstrated that specific substitutions can dramatically enhance or diminish the pharmacological effects, which span antifungal, anticancer, and anti-inflammatory activities.
For instance, in the pursuit of antifungal agents, the substitution pattern on both the nitrogen at position 2 (N-2) and the benzyl (B1604629) group at position 4 (C-4) has been shown to be determinant for activity. mdpi.com A study of polysubstituted phthalazinone derivatives found that N-methylation is a critical feature. Phthalazinones lacking a methyl group at the N-2 position showed no significant antifungal activity. mdpi.com Concurrently, the substituent on the C-4 benzyl ring is equally crucial. The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one emerged as a particularly potent agent against various dermatophytes and Cryptococcus neoformans. mdpi.comresearchgate.net The synergy between the N-2 methyl group and the para-chloro substituent on the C-4 benzyl group appears essential for antifungal efficacy. mdpi.com Swapping the 4-chlorobenzyl group for a 2-naphthylmethyl substituent, even while retaining the N-methyl group, resulted in a loss of antifungal activity. mdpi.com
In the context of anticancer activity, specifically as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, substitutions on the C-4 benzyl group are also pivotal. One investigation into 4-benzyl-2H-phthalazin-1-one derivatives led to the development of potent PARP-1 inhibitors with low nanomolar cellular activity and good in vivo stability. osf.io Another study focusing on androgen receptor (AR) antagonists found that 4-benzyl-1-(2H)-phthalazinone derivatives with two ortho-substituents on the phenyl group demonstrated potent inhibition of cancer cell proliferation. osf.io For inhibitors of c-Met kinase, a series of derivatives featuring a 4-oxo-3,4-dihydrophthalazine-1-carboxamide (B2366203) moiety were synthesized. The structure-activity relationship analyses indicated that compounds bearing halogen groups, particularly fluorine, at the 4-position of the phenyl ring were more effective than those with nitro or methoxy (B1213986) groups. nih.gov The introduction of a chlorine atom has been empirically observed to substantially improve the intrinsic biological activity of many molecules. eurochlor.org
Furthermore, the nature of the substituent at the 4-position significantly impacts the dual activities of thromboxane (B8750289) A2 synthetase inhibition and bronchodilation in 4-substituted 2-[ω-(1-imidazolyl)alkyl]-1(2H)-phthalazinones. osf.io While the length of the alkyl chain at the N-2 position had only a slight effect, the properties of the C-4 substituent were a major determinant of activity. osf.io
Role of Heteroaromatic Nuclei at the 4-Position
The introduction of heteroaromatic nuclei at the 4-position of the phthalazinone core is a key strategy for modulating biological activity, particularly for agents targeting thromboxane A2 (TXA2) synthetase. osf.ioresearchgate.net Research into novel antiasthmatic agents with dual TXA2 synthetase inhibition and bronchodilatory properties has highlighted the importance of this structural feature. researchgate.netresearchgate.net
In a series of 4-(3-pyridyl)-1(2H)-phthalazinone derivatives, the 3-pyridyl group at the C-4 position was found to be essential for in vivo TXA2 synthetase inhibitory activity. researchgate.net Further investigations explored replacing the 3-pyridyl ring with other heteroaromatic systems. It was discovered that derivatives incorporating a 1-imidazolyl or a 5-thiazolyl nucleus at the 4-position were as active as the parent 3-pyridyl compound. osf.ioresearchgate.net These findings strongly suggest that the presence of a heteroaromatic nucleus at this specific position plays a critical role in the inhibition of TXA2 synthetase. researchgate.netresearchgate.net
Impact of Lipophilicity on Pharmacological Activity
Lipophilicity, often expressed as hydrophobicity, is a critical physicochemical parameter that significantly influences the pharmacological profile of this compound derivatives. This property affects drug absorption, distribution, metabolism, excretion, and target engagement. Studies have shown that the lipophilicity of these compounds has a marked influence on their bronchodilatory activity. osf.ioresearchgate.net
Conformational Analysis and Molecular Recognition
Conformational analysis, the study of the three-dimensional arrangements of atoms in a molecule, is fundamental to understanding the interaction between a drug molecule and its biological target. numberanalytics.com For this compound derivatives, the specific conformation adopted by the molecule dictates how it fits into a receptor's binding pocket, a process known as molecular recognition. numberanalytics.comarxiv.org
The process of molecular recognition can occur via mechanisms such as the "induced-fit" model, where the binding of the ligand induces a conformational change in the protein, or the "conformational selection" model, which posits that a protein exists as an ensemble of conformations, and the ligand binds preferentially to a pre-existing, compatible conformation. plos.org A conformational mismatch between a ligand and its primary target can sometimes improve binding selectivity, acting as a form of conformational proofreading. arxiv.org
A physicochemical study of the highly active antifungal compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one revealed its specific conformational and electronic characteristics. mdpi.comosf.io This analysis provides valuable data for the future rational design of related antifungal analogs with improved potency. mdpi.com In studies of other, related heterocyclic systems like tetrahydroisoquinolines, techniques such as molecular mechanics calculations, single-crystal X-ray analysis, and high-field NMR spectroscopy have been used to determine preferred conformations. nih.gov These studies often find that bulky substituents, like phenyl rings, tend to occupy pseudo-equatorial positions in the lowest energy conformations to minimize steric hindrance. nih.gov Understanding these conformational preferences is crucial for designing molecules that present the correct pharmacophoric groups in the optimal spatial orientation for effective molecular recognition and biological activity. numberanalytics.com
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships of this compound derivatives. kallipos.gr These methods allow for the visualization and analysis of molecule-target interactions at an atomic level, providing insights that guide the synthesis of more effective compounds. uneb.br
Molecular docking is a key computational technique used to predict the preferred binding mode and affinity of a ligand to a biological target. uneb.br This approach has been successfully applied to various phthalazinone derivatives. For example, molecular docking simulations were used to predict the interaction between anti-inflammatory phthalazinone compounds and the binding pocket of the COX-2 enzyme. osf.io In another study, Computer-Aided Drug Design (CADD) was employed to rationalize the anticonvulsant activity of a series of 4-(4-chlorophenyl)-(2H)-phthalazinone derivatives, with the results showing good correlation with experimental findings. sapub.org
These computational approaches have been instrumental in the development of potent inhibitors for various therapeutic targets.
VEGFR-2 Inhibitors: Molecular modeling studies were conducted on N-substituted-4-phenylphthalazin-1-amine derivatives to understand their binding to the VEGFR-2 active site, with the computational data correlating well with the observed biological activity. nih.gov
c-Met Kinase Inhibitors: Modeling was used in the design of 4-phenoxyquinoline derivatives bearing a phthalazinone moiety as c-Met inhibitors. nih.gov
α1-Adrenoreceptor Antagonists: Molecular modeling has been applied in the study of quinazolinone-arylpiperazine derivatives targeting α1-adrenoceptors. dntb.gov.ua
These computational studies, encompassing everything from geometry optimization to the analysis of potential energy surfaces, provide a theoretical framework that complements experimental work, enabling a more rational and efficient approach to drug design and lead optimization. kallipos.gruneb.br
Polymeric and Material Science Applications
Poly(phthalazinone)s and Copolymers
Poly(phthalazinone)s are a class of high-performance thermoplastics characterized by the presence of the phthalazinone moiety in their polymer backbone. This structural feature imparts high glass transition temperatures (Tg) and excellent thermal stability.
Synthesis by N-C Coupling Reactions
A novel and efficient method for synthesizing poly(phthalazinone)s involves an N-C coupling reaction. consensus.appresearchgate.netacs.org This reaction typically occurs between a bis(phthalazinone) monomer and an activated aryl dihalide in a dipolar aprotic solvent, such as N,N-dimethylacetamide (DMAc), with potassium carbonate (K2CO3) acting as a base. researchgate.netacs.org The aza-nitrogen anion, formed by the reaction of the phthalazinone's N-H group with the base, undergoes a nucleophilic displacement reaction with the activated aryl halide. acs.org This method is advantageous as the phthalazinone N-H groups behave similarly to phenolic -OH groups, allowing for the formation of high-molecular-weight polymers. acs.org The first nitrogen-containing polymer synthesized via this N-C coupling reaction utilized 1,2-dihydro-4-(4-hydroxyphenyl)-1(2H)-phthalazinone and an activated halogen compound as monomers in 1993. mdpi.com
High Molecular Weight Poly(phthalazinone)s
The synthesis of high molecular weight poly(phthalazinone)s is crucial for achieving desirable mechanical properties. researchgate.netresearchgate.net For instance, high molecular weight poly(phthalazinone ether)s have been successfully synthesized through the Ullmann C-N and C-O condensation reaction of 1,2-dihydro-4-(4-hydroxyphenyl)-1(2H)-phthalazinone with unactivated aromatic dibromides, catalyzed by cuprous chloride and quinoline (B57606). researchgate.net It was observed that higher polymerization temperatures facilitate the formation of higher molecular weight polymers. researchgate.net
Fluorinated poly(phthalazinone ether)s of high molecular weight have also been prepared. tandfonline.comtandfonline.com One method involves the self-condensation polymerization of an AB-type fluorinated phthalazinone monomer, 4-(4-hydroxyphenyl)-2-(pentafluorophenyl)phthalazin-1(2H)-one, under mild conditions. tandfonline.comresearchgate.net Another approach is the condensation of a fluorinated bisphenol phthalazinone monomer with decafluorobiphenyl. tandfonline.comtandfonline.com These fluorinated polymers exhibit good solubility in common solvents and can be cast into tough, flexible films with excellent thermal properties. tandfonline.comtandfonline.com
| Polymerization Method | Monomers | Resulting Polymer | Key Findings |
| N-C Coupling Reaction | Bis(phthalazinone) monomers and activated aryl dihalides | Poly(phthalazinone)s | High molecular weight polymers with high Tg (>230 °C) and thermal stability (no weight loss below 450 °C in nitrogen). researchgate.net |
| Ullmann C-N and C-O Condensation | 1,2-dihydro-4-(4-hydroxyphenyl)-1(2H)-phthalazinone and unactivated aromatic dibromides | Poly(phthalazinone ether)s | Higher reaction temperatures (190-195°C) lead to higher molecular weight polymers. researchgate.net |
| Self-Condensation Polymerization | AB-type fluorinated phthalazinone monomer | Fluorinated poly(phthalazinone ether) | Produces high molecular weight polymer with good solubility and thermal stability (Tg of 316°C). tandfonline.comresearchgate.net |
| Condensation Polymerization | Fluorinated bisphenol phthalazinone monomer and decafluorobiphenyl | Fluorinated poly(phthalazinone ether)s | Results in polymers with good solubility and thermal stability (Td-5% > 467°C). tandfonline.comtandfonline.com |
Copolymers with Enhanced Thermal and Mechanical Properties
To further improve the properties of poly(phthalazinone)s, copolymerization is often employed. By incorporating other aromatic moieties into the polymer backbone, copolymers with tailored thermal and mechanical characteristics can be developed.
For example, a series of novel N-heterocyclic copoly(aryl ether ketone ketone)s containing pendent phenyl groups and bis-phthalazinone moieties have been synthesized. These copolymers demonstrate high molecular weight and excellent thermal stability. researchgate.net Similarly, the introduction of methyl or phenyl side groups into poly(phthalazinone ether ketone)s (PPEKs) has been shown to enhance processability by reducing melt viscosity, while maintaining good thermal resistance and improving tensile strength. mdpi.com Blending poly(phthalazinone ether sulfone) (PPES) with poly(aryl ether sulfone) (PES) has also been found to result in miscible blends with a single glass transition temperature that increases with higher PPES content, indicating good compatibility and potential for property enhancement. researchgate.net
Poly(phthalazinone ether sulfone ketone) (PPESK) is a notable copolymer that incorporates ether, sulfone, and ketone linkages into the poly(phthalazinone) backbone. jlu.edu.cnresearchgate.net These copolymers are synthesized from monomers like 4-(4-hydroxyphenyl)-1-phthalazinone (DHPZ), 4,4'-dichlorodiphenylsulfone, and 4,4'-difluorobenzophenone. jlu.edu.cngoogle.com PPESK exhibits a high glass transition temperature, exceptional thermo-oxidative stability, and good mechanical properties. researchgate.netresearchgate.net However, it can have poor melt processability due to high melt viscosity. researchgate.netgoogle.com
The properties of PPESK can be tuned by adjusting the ratio of the sulfone and ketone components. google.com For instance, copolymers with varying ratios of diphenyl sulfone and diphenyl ketone have been synthesized to achieve a balance of properties. canada.ca While the ketone homopolymer has a Tg of about 265°C and the sulfone homopolymer has a Tg around 305°C, the copolymers exhibit Tg values between these two extremes. google.com
Poly(phthalazinone)-based materials, particularly sulfonated derivatives, have shown significant promise for use in proton exchange membranes (PEMs) for fuel cells. 20.210.105 The introduction of sulfonic acid groups into the polymer structure creates channels for proton transport, enhancing the proton conductivity of the membrane. acs.org
Sulfonated poly(phthalazinone ether ketone) (SPPEK) and sulfonated poly(phthalazinone ether sulfone ketone) (SPPESK) have been extensively studied for this purpose. acs.orgdeepdyve.com These materials can be synthesized either by post-sulfonation of the pre-formed polymer or by direct polymerization using sulfonated monomers. 20.210.105acs.org SPPESK membranes have demonstrated high water uptake and proton conductivity values comparable to or even exceeding that of the benchmark material, Nafion®, especially at higher temperatures. deepdyve.com For example, SPPESK membranes with a specific degree of sulfonation exhibited conductivity values in the range of 10⁻³ to 10⁻² S/cm at 35°C and 60% relative humidity. deepdyve.com Furthermore, these membranes show good thermal stability, withstanding temperatures up to around 290-300°C before the degradation of the sulfonic groups. researchgate.netdeepdyve.com
Nanocomposite membranes have also been developed by incorporating nanoparticles like sulfonated titanium dioxide or strontium titanate into the SPPEK matrix. acs.orgrsc.org These nanocomposites can exhibit enhanced proton conductivity and improved fuel cell performance. rsc.org For instance, an SPPEK/SrTiO₃ nanocomposite membrane achieved a proton conductivity of 120 mS/cm at 90°C and 95% relative humidity and a power density of 0.41 W/cm² at 0.5 V and 85°C. rsc.org
| Membrane Material | Key Features | Performance Metrics |
| Sulfonated Poly(phthalazinone ether ketone) (SPPEK) | High ion exchange capacity, good thermal stability. dntb.gov.ua | 5% weight loss temperature around 360°C. dntb.gov.ua |
| Sulfonated Poly(phthalazinone ether sulfone ketone) (SPPESK) | High water uptake and proton conductivity. deepdyve.com | Conductivity of 10⁻³ - 10⁻² S/cm at 35°C, 60% RH. Thermally stable up to ~290°C. deepdyve.com |
| SPPEK/Sulfonated TiO₂ Nanocomposite | Enhanced proton conductivity and methanol (B129727) barrier. acs.org | Higher selectivity compared to the pristine sulfonated polymer membrane. acs.org |
| SPPEK/SrTiO₃ Nanocomposite | Enhanced proton conductivity and fuel cell performance. rsc.org | Proton conductivity of 120 mS/cm at 90°C, 95% RH. Power density of 0.41 W/cm² at 85°C. rsc.org |
Other Material Applications
Beyond their use in high-performance thermoplastics and PEMs, poly(phthalazinone) derivatives are being explored for other advanced material applications. For instance, epoxy resins containing the phthalazinone moiety have been developed for use as high-temperature adhesives. nih.gov These adhesives, created by blending epoxy-terminated and amine-terminated poly(phthalazinone ether nitrile sulfone ketone)s, exhibit excellent thermal stability with 5% weight loss occurring at 484°C and a glass transition temperature above 300°C. nih.gov
Additionally, poly(phthalazinone ether sulfone ketone) (PPESK) has been investigated as a modifier for multi-functional epoxy resins used in pultruded carbon fiber composites. dntb.gov.ua The addition of PPESK can increase the glass transition temperature of the epoxy resin, enhancing its heat resistance. dntb.gov.ua These polymers have also been used as support materials for thin-film composite (TFC) membranes for separation processes, demonstrating good thermal stability and separation properties. researchgate.netcanada.ca
Reactive Dyes for Textiles
The compound 4-Phenylphthalazin-1(2H)-one serves as a foundational scaffold for the synthesis of specialized reactive dyes, which are instrumental in the coloration of various textile fibers. These dyes are engineered to form strong, covalent bonds with the fibers, resulting in excellent color fastness and durability. The versatility of the phthalazinone ring allows for chemical modifications that lead to a diverse palette of colors and improved dyeing properties.
Synthesis of Reactive Dye Precursors
Research has demonstrated a pathway to creating reactive dyes by first modifying the this compound structure. A key step involves the sulphonation of the phenyl ring attached to the phthalazinone core. This process enhances the water solubility of the resulting molecule, a crucial property for textile dyeing applications.
Following sulphonation, the intermediate compound is then reacted with a reactive linker molecule, such as 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. This reaction yields a reactive dye precursor. The triazine ring in this precursor contains highly reactive chlorine atoms that can readily undergo nucleophilic substitution reactions with the hydroxyl groups of cellulosic fibers like cotton or the amino groups of protein fibers like wool. This covalent bond formation is the hallmark of reactive dyeing, leading to superior wash fastness.
Application in Textile Dyeing
Reactive dyes derived from this compound are particularly suitable for dyeing natural fibers such as cotton and wool. cerradopub.com.br The dyeing process typically involves dissolving the reactive dye in an aqueous bath. The textile material is then immersed in this dyebath, and the temperature and pH are carefully controlled to optimize the dye uptake and reaction with the fiber.
The application of these dyes generally follows two main stages:
Exhaustion: In this initial phase, the dye molecules are adsorbed onto the surface of the fibers from the dyebath. This process is influenced by factors such as electrolyte concentration, temperature, and the liquor ratio.
Fixation: Following exhaustion, the pH of the dyebath is raised, typically by the addition of an alkali like sodium carbonate. This change in pH promotes the chemical reaction between the reactive group of the dye and the functional groups of the fiber, leading to the formation of a stable covalent bond.
The efficiency of the dyeing process is often evaluated by two key parameters: the percentage of dye exhaustion (%E) and the percentage of dye fixation (%F). High exhaustion and fixation rates are desirable as they indicate efficient dye utilization and minimal dye wastage in the effluent.
Detailed Research Findings
While specific data for reactive dyes directly derived from this compound is limited in publicly available literature, the performance of reactive dyes with similar heterocyclic structures provides valuable insights. Studies on various monoazo reactive dyes have shown that the nature of the heterocyclic system and the reactive group significantly influences the dyeing performance.
For instance, reactive dyes are known for their good to excellent fastness properties. The covalent bond formed between the dye and the fiber is highly stable, contributing to high ratings for wash fastness, rubbing fastness (both dry and wet), and perspiration fastness. Light fastness, which measures the resistance of the color to fading upon exposure to light, can vary depending on the specific chromophore structure but is generally good for many reactive dyes.
The table below summarizes typical performance data for reactive dyes on cotton and wool, which can be considered indicative of the expected performance of dyes derived from the this compound scaffold.
Interactive Data Table: Typical Performance of Reactive Dyes on Textiles
| Fiber Type | Dyeing Parameter | Typical Value/Rating |
| Cotton | Exhaustion (%) | 70-90 |
| Fixation (%) | 60-80 | |
| Light Fastness (1-8 scale) | 4-6 | |
| Wash Fastness (1-5 scale) | 4-5 | |
| Rubbing Fastness - Dry (1-5 scale) | 4-5 | |
| Rubbing Fastness - Wet (1-5 scale) | 3-4 | |
| Wool | Exhaustion (%) | 80-95 |
| Fixation (%) | 75-90 | |
| Light Fastness (1-8 scale) | 4-7 | |
| Wash Fastness (1-5 scale) | 4-5 | |
| Rubbing Fastness - Dry (1-5 scale) | 4-5 | |
| Rubbing Fastness - Wet (1-5 scale) | 3-4 |
Note: The values presented in this table are generalized from various studies on reactive dyes and serve as an illustrative guide. Actual performance can vary based on the specific dye structure, dyeing conditions, and substrate.
Future Directions and Emerging Research Avenues
Development of Novel Target-Based Therapeutics
The 4-phenylphthalazin-1(2H)-one core has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. nih.govresearchgate.net Future research will likely concentrate on the rational design and synthesis of novel derivatives that are highly selective for specific molecular targets implicated in various diseases. The phthalazinone scaffold is a common feature in many bioactive compounds and has been instrumental in the development of new anticancer drugs. nih.gov
Key therapeutic targets for which phthalazinone derivatives have shown promise include:
Poly(ADP-ribose) polymerase (PARP): Several phthalazinone derivatives have been investigated as potent PARP inhibitors, a class of drugs effective in treating cancers with specific DNA repair defects. nih.govresearchgate.netosf.io
Vascular Endothelial Growth Factor Receptor (VEGFR): The phthalazine (B143731) ring is a critical pharmacophoric element in many anticancer agents that inhibit VEGFR-2, a key regulator of angiogenesis. researchgate.netrsc.orgnih.gov
Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis, and their inhibition by phthalazinone-based compounds is a promising strategy for cancer therapy. nih.govresearchgate.netresearchgate.net
Receptor Tyrosine Kinases (e.g., EGFR): The development of phthalazinone analogues as inhibitors of the epidermal growth factor receptor (EGFR) is another active area of research. nih.gov
Other Enzymes and Receptors: Phthalazinone derivatives have also been explored as inhibitors of phosphodiesterase (PDE), DNA topoisomerase, and as antagonists for the human A3 adenosine (B11128) receptor. nih.govresearchgate.netnih.govacs.org
The development of these target-based therapeutics will involve a deeper understanding of the structure-activity relationships (SAR) to optimize the interaction of the this compound scaffold with its biological target.
Exploration of Multifunctional Pharmacophores
A growing trend in drug discovery is the development of single chemical entities that can modulate multiple biological targets, often referred to as multifunctional or multi-target drugs. This approach can offer advantages in treating complex diseases like cancer, where multiple pathways are often dysregulated. The this compound scaffold is well-suited for this strategy. rsc.org
Researchers are actively exploring the synthesis of hybrid molecules that combine the phthalazinone core with other known pharmacophores to create compounds with dual or multiple modes of action. rsc.orgmdpi.com For instance, the combination of the phthalazinone moiety with an oxadiazole nucleus has been shown to yield derivatives with significant anti-proliferative activity. rsc.org The rationale behind this approach is that the resulting hybrid molecule may exhibit synergistic or additive therapeutic effects, potentially leading to improved efficacy and a reduced likelihood of drug resistance. mdpi.com
Future work in this area will likely involve the strategic combination of the this compound core with other bioactive scaffolds to target different aspects of a disease's pathology simultaneously.
Advanced Computational Drug Design and Virtual Screening
Computational methods are playing an increasingly vital role in the discovery and development of new drugs. For the this compound scaffold, advanced computational techniques are being employed to accelerate the identification of new and potent derivatives. rsc.orgtandfonline.com
Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand (in this case, a this compound derivative) to its target protein. nih.govnih.govacs.org These studies provide valuable insights into the key molecular interactions and help in the rational design of more potent inhibitors. nih.gov
Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be rapidly screened against the three-dimensional structure of a biological target. This allows for the identification of promising candidates for synthesis and biological evaluation.
In Silico ADME Prediction: Computational models are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. jipbs.com This helps in prioritizing compounds with favorable drug-like properties for further development. jipbs.com
The integration of these computational approaches into the drug discovery pipeline is expected to streamline the process of identifying novel this compound-based therapeutic agents.
Preclinical and Clinical Translation of Promising Derivatives
While a significant amount of research has focused on the synthesis and in vitro evaluation of this compound derivatives, the preclinical and clinical development of these compounds is a critical next step. Promising derivatives that exhibit high potency and selectivity in in vitro assays need to be advanced into preclinical studies to evaluate their efficacy and safety in animal models. tandfonline.com
The table below summarizes the in vitro anti-proliferative activity of some representative this compound derivatives against various cancer cell lines, which is a key component of preclinical evaluation.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oxadiazol-phthalazinone derivatives (1, 2e, 7d) | Liver and Breast Cancer Cells | 5.5 - 15 | rsc.org |
| N-substituted-4-phenylphthalazin-1-amine derivative (7a) | HCT-116 | 5.48 ± 0.4 | nih.gov |
| N-substituted-4-phenylphthalazin-1-amine derivative (7a) | MCF-7 | 7.34 ± 0.6 | nih.gov |
| N-substituted-4-phenylphthalazin-1-amine derivative (7a) | HepG2 | 13.67 ± 1.2 | nih.gov |
| 4b (pyrimidin-2(1H)-one spacer) | HepG2 and MCF-7 | Not specified | rsc.org |
| 3–(2–(4-Phenylphthalazin-1-yl)hydrazono)indolin-2-one (10a) | MDA-MB-231 | Not specified | nih.gov |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
The successful translation of these promising derivatives from the laboratory to the clinic will depend on a thorough understanding of their pharmacokinetic and pharmacodynamic properties, as well as their long-term safety profiles.
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant emphasis on the development of environmentally friendly and sustainable synthetic methods in chemistry. This "green chemistry" approach is also being applied to the synthesis of this compound and its derivatives. rsc.orgtandfonline.com
Traditional synthetic methods often involve the use of hazardous solvents and reagents. Researchers are now exploring greener alternatives to minimize the environmental impact of these syntheses. researchgate.net
Key green chemistry strategies for the synthesis of this compound derivatives include:
Use of Water as a Solvent: Water is an environmentally benign solvent, and methods have been developed for the synthesis of phthalazinones in aqueous media. tandfonline.com
Biocatalysis: Natural catalysts, such as lemon juice, have been successfully employed for the one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones. jipbs.comscispace.com These biocatalysts are inexpensive, readily available, and biodegradable. jipbs.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often with reduced solvent usage. nih.gov
Catalyst-Free and Solvent-Free Reactions: The development of synthetic protocols that eliminate the need for both a catalyst and a solvent represents a highly atom-economical and environmentally friendly approach. researchgate.net
The adoption of these green chemistry principles will not only make the synthesis of this compound derivatives more sustainable but can also lead to more efficient and cost-effective manufacturing processes. tandfonline.comjipbs.com
Q & A
Q. What are the primary synthetic routes for 4-Phenylphthalazin-1(2H)-one, and what are their limitations?
The synthesis of 4-arylphthalazin-1(2H)-ones typically involves two approaches: (1) palladium-catalyzed isocyanide insertion starting from o-bromobenzoates (limited to tertiary isocyanides) or (2) coupling bromolactams with amines via palladium/copper catalysis, which requires laborious precursor synthesis . Recent advances include multicomponent reactions and late-stage functionalization to improve efficiency, though challenges remain in regioselectivity and scalability .
Q. Which spectroscopic methods are critical for characterizing this compound derivatives?
Key techniques include FTIR for functional group analysis, NMR (¹H/¹³C) for structural elucidation, cyclic voltammetry for redox properties, and X-ray crystallography for confirming regioselectivity in functionalized derivatives . High-resolution mass spectrometry (HRMS) and vis–NIR spectroscopy are also used to validate coordination complexes .
Q. What are the key applications of this compound in chemosensing?
2-Phenylphthalazin-1(2H)-one acts as a selective fluorescent chemosensor for Fe³⁺/Fe²⁺ ions, with a detection limit of 1.2 μM. Its selectivity arises from the ligand's planar structure and electron-rich phthalazinone core, which facilitates metal coordination .
Advanced Research Questions
Q. How can regioselective C–H functionalization be achieved in this compound derivatives?
Iridium(III) and rhodium(III) catalysts enable regioselective mono- or dialkynylation/amidation. For example, [Cp*IrCl₂]₂ with AgNTf₂ selectively functionalizes the C6 position of this compound in 54% yield, while Rh(III) catalysts with AgSbF₆ control dialkynylation . Solvent polarity and catalyst loading are critical for selectivity .
Q. What strategies resolve contradictions in biological activity data for phthalazinone derivatives?
Discrepancies in cytotoxicity or ligand efficacy can be addressed by:
- Validating purity via HPLC and elemental analysis.
- Conducting dose-response studies across multiple cell lines (e.g., BRCA1-deficient vs. wild-type).
- Comparing computational docking results (e.g., PARP-1 inhibition) with experimental IC₅₀ values .
Q. How do computational methods enhance the design of phthalazinone-based ligands?
Density functional theory (DFT) predicts binding affinities for metal ions (e.g., Fe³⁺) and optimizes ligand geometry. Molecular dynamics simulations assess stability in coordination complexes, guiding the design of derivatives with improved selectivity .
Q. What methodological approaches validate regioselectivity in catalytic functionalization?
X-ray crystallography is definitive for regiochemical assignment. For example, the crystal structure of 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one confirms functionalization at the C2 position . Complementary techniques include 2D NMR (e.g., NOESY) and isotopic labeling .
Methodological Notes
- Synthesis Optimization: Replace traditional bromoprecursors with microwave-assisted reactions to reduce synthesis time .
- Contradiction Analysis: Use meta-analysis tools (e.g., QUADAS for diagnostic studies) to evaluate reproducibility in biological assays .
- Ethical Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral or crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
